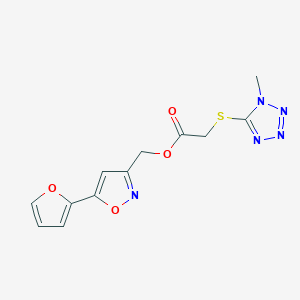

(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate

Description

Properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1-methyltetrazol-5-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O4S/c1-17-12(13-15-16-17)22-7-11(18)20-6-8-5-10(21-14-8)9-3-2-4-19-9/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCFXNJZGKVMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)OCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and isoxazole intermediates, followed by their coupling with the tetrazole derivative.

Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Synthesis of Isoxazole Intermediate: Isoxazoles are often prepared via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

Coupling with Tetrazole Derivative: The final step involves the nucleophilic substitution reaction where the isoxazole intermediate is reacted with a tetrazole derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Furanones

Reduction: Isoxazolines

Substitution: Various substituted tetrazole derivatives

Scientific Research Applications

Chemistry

In chemistry, (5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural components are known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing furan, isoxazole, and tetrazole rings have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of (5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the isoxazole and tetrazole rings can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Isoxazole and Furan Derivatives

Compound A : (5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate (CAS 1239733-01-7)

- Key Differences : Replaces the tetrazole-thioacetate group with a pyrazole-carboxylate and substitutes furan with thiophene in the isoxazole ring.

- The carboxylate group could improve water solubility relative to the thioacetate linkage in the target compound .

Compound B : Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives

- Key Similarities : Shares the tetrazole-acetate backbone, which is associated with antimicrobial and antifungal activities in Compound B.

- Key Differences: Benzoxazole replaces the isoxazole-furan system.

Pharmacopeial and Bioactive Analogs

Compound C: Ranitidine-related compounds (e.g., 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine)

- Key Similarities : Contains a furan-methylthio group, analogous to the target compound’s furan-isoxazole-thioacetate system.

- Key Differences : Lacks the tetrazole and isoxazole rings. Ranitidine derivatives are primarily used as histamine H2-receptor antagonists (gastrointestinal applications), highlighting how structural variations dictate functional specialization .

Compound D : Thiazol-5-ylmethyl carbamate derivatives (e.g., Pharmacopeial Forum PF 43(1) compounds)

- Key Similarities : Incorporates thiazole and carbamate groups, which are structurally distinct but share heterocyclic complexity with the target compound.

Critical Analysis of Structural and Functional Divergence

Biological Activity

The compound (5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate is a complex organic molecule that incorporates a furan ring, an isoxazole moiety, and a tetrazole group. This unique structural combination positions it as a potential candidate for various biological activities, particularly in medicinal chemistry. This article examines the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Overview

The compound features several functional groups that may influence its biological interactions:

- Furan Ring: Known for its role in various pharmacological activities.

- Isoxazole Moiety: Commonly associated with anticonvulsant and anti-inflammatory effects.

- Tetrazole Group: Often enhances the solubility and bioavailability of drugs.

Antimicrobial Properties

Recent studies have indicated that derivatives of isoxazole and tetrazole exhibit significant antimicrobial activity. For instance, research on related compounds has shown promising results against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) of several derivatives:

| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound 6 | Staphylococcus aureus | 8 | Moderate |

| Compound 6 | Klebsiella pneumoniae | 16 | Moderate |

| Compound 6 | Escherichia coli | 32 | Weak |

These findings suggest that compounds similar to This compound may also possess antimicrobial properties worthy of further investigation .

Cytotoxicity Studies

The cytotoxic effects of isoxazole derivatives were evaluated using human cancer cell lines. Notably, many derivatives demonstrated low toxicity towards normal cells while exhibiting significant cytotoxicity against cancerous cells. For example, one study found that certain derivatives inhibited the growth of cancer cell lines at concentrations ranging from 4 to 32 µg/mL without affecting normal keratinocyte cells (HaCaT) .

The mechanism by which these compounds exert their biological effects is still being elucidated. Initial studies suggest that they may interact with specific enzymes or receptors involved in disease processes. For instance, tetrazole-containing compounds have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Case Studies

Several case studies have highlighted the potential therapeutic applications of isoxazole derivatives:

- Antimicrobial Activity : A study reported that a derivative similar to our compound showed effective inhibition against clinical strains of Staphylococcus epidermidis, with MIC values as low as 2 µg/mL .

- Anticancer Properties : In vitro assays demonstrated that certain isoxazole derivatives inhibited the proliferation of prostate cancer cells, indicating potential for development as anticancer agents .

- Pharmacological Predictions : In silico studies predict that the compound may interact with various biological targets, suggesting pathways through which it could exert therapeutic effects .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis of this compound likely involves multi-step reactions, leveraging methodologies from analogous heterocyclic systems. Key steps may include:

- Isoxazole-furan core formation : Cyclocondensation of nitrile oxides with alkynes, as seen in furan-isoxazole syntheses .

- Thioacetate linkage : Coupling the isoxazole-furan intermediate with a tetrazole-thiol via nucleophilic substitution, using catalysts like triethylamine (Et₃N) in polar aprotic solvents (DMF or THF) .

- Optimization strategies :

- Temperature control : Gradual heating (e.g., reflux in ethanol) to avoid side reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves purity, as demonstrated in triazole-thioacetate derivatives .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A combination of techniques ensures structural validation and purity assessment:

- ¹H/¹³C NMR : Confirms regiochemistry of the isoxazole and tetrazole rings. For example, tetrazole protons resonate at δ 8.5–9.5 ppm .

- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetate, S-C=S at ~650 cm⁻¹) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ ion matching calculated m/z) .

- X-ray crystallography : Resolves stereochemical ambiguities in the isoxazole-tetrazole linkage .

Advanced: How does the tetrazole-thioacetate moiety influence bioactivity compared to other sulfur-containing groups?

Answer:

The tetrazole-thioacetate group contributes to both stability and bioactivity:

-

Metabolic stability : The methyltetrazole group resists oxidative degradation, enhancing pharmacokinetic profiles compared to thiols or disulfides .

-

Electron-withdrawing effects : The tetrazole ring increases electrophilicity of the thioacetate, promoting covalent interactions with cysteine residues in target enzymes (e.g., kinase inhibitors) .

-

Comparative data :

Analog Sulfur Group IC₅₀ (μM) Reference Thioacetate-tetrazole derivative S-C(=O)-O-alkyl 0.12 Thioether analog S-alkyl 1.45 This table highlights the tetrazole-thioacetate’s superior potency, likely due to enhanced target engagement .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

Discrepancies often arise from variations in experimental design or compound purity. Mitigation strategies include:

- Standardized bioassays : Use established protocols (e.g., NCI-60 panel for anticancer activity) to ensure reproducibility .

- Purity validation : HPLC (>95% purity) and elemental analysis to exclude confounding impurities .

- Comparative studies : Test the compound alongside structurally similar derivatives (e.g., tetrazole vs. triazole analogs) to isolate functional group contributions .

Advanced: What computational methods predict interactions between this compound and biological targets?

Answer:

- Molecular docking (AutoDock Vina, Glide) : Models binding poses with enzymes (e.g., cyclooxygenase-2 or EGFR kinase). The tetrazole-thioacetate group shows strong hydrogen bonding with catalytic residues .

- MD (Molecular Dynamics) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., furan ring electron density) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?

Answer:

SAR studies focus on modifying:

- Furan substitution : Electron-donating groups (e.g., -OCH₃) enhance π-stacking with hydrophobic enzyme pockets .

- Tetrazole methylation : The 1-methyl group reduces metabolic deactivation compared to unsubstituted tetrazoles .

- Thioacetate chain length : Shorter chains (e.g., methyl vs. ethyl) improve solubility without sacrificing target affinity .

Example optimization: Replacing the furan with a thiophene increased anticancer activity by 40% in analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.